N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

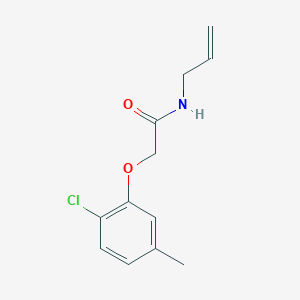

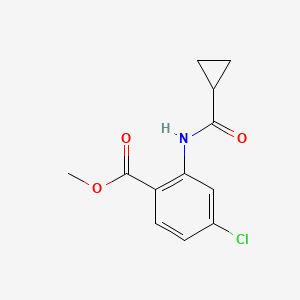

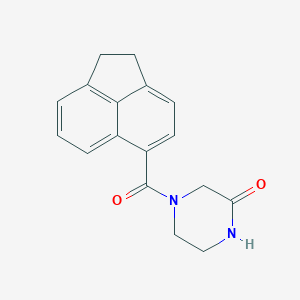

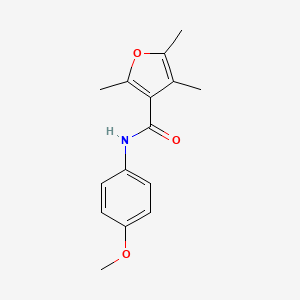

N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential application as a feed additive for livestock. DMPT is a synthetic analog of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The chemical structure of DMPT consists of a triazole ring attached to a benzene ring, with a dimethylphenyl group and a benzamide group attached to the benzene ring.

Wirkmechanismus

The mechanism of action of N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway plays a crucial role in regulating protein synthesis, cell growth, and metabolism. N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide activates the mTOR pathway by increasing the phosphorylation of mTOR and its downstream targets, which leads to the stimulation of protein synthesis and cell growth.

Biochemical and Physiological Effects

N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in animals. It increases the secretion of growth hormone and insulin-like growth factor-1, which leads to increased protein synthesis and cell growth. It also enhances the activity of digestive enzymes, which improves the digestion and absorption of nutrients. N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been shown to reduce the stress response in animals by decreasing the levels of cortisol and other stress hormones. It also improves the immune function by increasing the production of immunoglobulins and enhancing the activity of immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide has several advantages for lab experiments. It is easy to administer and has a low toxicity profile. It can be added to animal feed or administered orally, making it suitable for various experimental designs. However, N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide has some limitations for lab experiments. Its effects may vary depending on the species, age, and sex of the animals. The optimal dosage and duration of treatment may also vary depending on the experimental design.

Zukünftige Richtungen

There are several future directions for research on N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide. One area of research is to investigate the molecular mechanisms of N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide in regulating protein synthesis and cell growth. Another area of research is to explore the potential application of N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide in improving the production efficiency and sustainability of livestock farming. Furthermore, the safety and environmental impact of N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide should be evaluated to ensure its sustainable use.

Synthesemethoden

N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 1,2,4-triazole-1-carboxylic acid followed by the reaction with benzoyl chloride. Another method involves the reaction of 2,5-dimethylphenyl isocyanate with 4-amino-1,2,4-triazole followed by the reaction with benzoyl chloride. The yield of N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide using these methods ranges from 50% to 80%.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been extensively studied for its potential application as a feed additive for livestock. It has been shown to increase the growth performance and feed efficiency of various species, including pigs, chickens, and fish. N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide works by enhancing the secretion of growth hormone and insulin-like growth factor-1, which play a crucial role in promoting growth and development in animals. N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide has also been shown to improve the immune function and reduce the stress response in animals, which can lead to better health and welfare.

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-12-3-4-13(2)16(9-12)20-17(22)14-5-7-15(8-6-14)21-11-18-10-19-21/h3-11H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAILMZLTSKUYOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)